スペルミン四塩酸塩

概要

説明

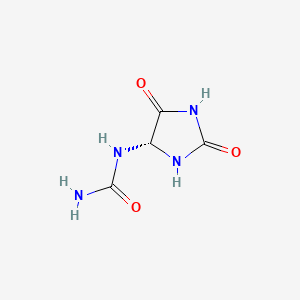

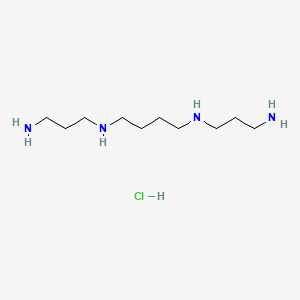

スペルミン四塩酸塩は、正常組織と腫瘍組織の両方で細胞の成長に不可欠な天然に存在するポリアミンです。スペルミジンにアミノプロピル基が酵素スペルミンシンターゼによって付加されることで生成されます。スペルミンはすべての真核生物に見られますが、原核生物では稀です。 核酸のらせん構造の安定化に重要な役割を果たし、遺伝子発現の調節やクロマチン安定化など、さまざまな細胞プロセスに関与しています .

科学的研究の応用

スペルミン四塩酸塩は、科学研究において幅広い用途を持っています。

化学: 低塩濃度の水性緩衝液からのDNAの沈殿と、DNAおよびDNA結合タンパク質の結晶化に使用されます。

生物学: スペルミンは細胞の成長と分化に不可欠です。染色体の単離とクロマチン凝集に使用されます。

医学: スペルミンは、NMDA受容体と電位依存性カルシウムチャネルを遮断することにより、神経保護効果を示します。また、DNA断片化と形態学的アポトーシスを阻害します。

産業: スペルミンは、遺伝子導入剤の調製のためのビルディングブロックとして、およびMALDI-MSを使用した糖複合体とオリゴヌクレオチドの分析に使用されます .

作用機序

スペルミンは、いくつかのメカニズムを通じてその効果を発揮します。

フリーラジカルスカベンジャー: スペルミンはフリーラジカルスカベンジャーとして機能し、DNAを酸化損傷から保護します。

遺伝子発現調節: 遺伝子発現の調節とクロマチン安定化に関与しています。

酵素阻害: スペルミンは、ホスホリパーゼC-αや神経型一酸化窒素合成酵素などの酵素を阻害します。

6. 類似の化合物との比較

スペルミン四塩酸塩は、以下のような他のポリアミンと比較することができます。

スペルミジン: スペルミンと同様に、スペルミジンは細胞の成長と分化に関与していますが、ポリアミン鎖が短いです。

プトレッシン: これはスペルミジンとスペルミンの前駆体であり、ポリアミン生合成の初期段階に関与しています。

1,4-ジアミノブタン:

1,5-ジアミノペンタン: プトレッシンと同様の機能を持つ、別の生体アミン

スペルミン四塩酸塩は、その長いポリアミン鎖と、核酸の安定化と神経保護における特定の役割のために独特です。

生化学分析

Biochemical Properties

Spermine tetrahydrochloride is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex, where it can exert both agonist and antagonist effects . Additionally, spermine tetrahydrochloride inhibits the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase (nNOS) in cytosolic preparations of rat cerebellum and cultured cerebellar granule neurons . The compound also plays a role in the precipitation of DNA from low salt aqueous buffers and the isolation of DNA from pulse field gels .

Cellular Effects

Spermine tetrahydrochloride has significant effects on various types of cells and cellular processes. It is essential for cell growth and differentiation, and it influences cell signaling pathways, gene expression, and cellular metabolism . In the nervous system, spermine tetrahydrochloride exhibits neuroprotective effects at high concentrations by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . The compound also regulates gene expression and inhibits cell and DNA damage by scavenging free radicals .

Molecular Mechanism

The molecular mechanism of spermine tetrahydrochloride involves its interaction with various biomolecules. It binds to the glycine binding site of the NMDA receptor complex, modulating its activity . Spermine tetrahydrochloride also inhibits nNOS, preventing the conversion of L-arginine to L-citrulline . Additionally, the compound’s polycationic nature allows it to interact with negatively charged molecules such as DNA, RNA, and proteins, stabilizing their structures and protecting them from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spermine tetrahydrochloride can change over time. The compound is stable at room temperature, but solutions of spermine free base are readily oxidized . To maintain stability, solutions should be prepared in degassed water and stored in frozen aliquots under argon or nitrogen gas . Long-term effects on cellular function have been observed, including neuroprotective effects in acute hippocampal slices .

Dosage Effects in Animal Models

The effects of spermine tetrahydrochloride vary with different dosages in animal models. At high concentrations, the compound exhibits neuroprotective effects by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . In animal studies, supplementation of spermine has been shown to protect against neurodegeneration and cognitive decline .

Metabolic Pathways

Spermine tetrahydrochloride is involved in several metabolic pathways. It is synthesized from spermidine through the action of spermine synthase . The compound can be interconverted to spermidine by spermidine oxidase (SMOX) or converted to N1-acetylspermine by spermidine/spermine N1-acetyltransferase (SAT1) and then oxidized to spermidine by polyamine oxidase (PAOX) . These pathways are essential for maintaining cellular polyamine levels and regulating various cellular processes .

Transport and Distribution

Spermine tetrahydrochloride is transported and distributed within cells and tissues through various mechanisms. Its polycationic nature allows it to interact with negatively charged molecules, facilitating its transport and distribution . The compound is also involved in the formation of nuclear aggregates of polyamines and supramolecular compounds that bind and protect genomic DNA from nucleases .

Subcellular Localization

Spermine tetrahydrochloride is localized in various subcellular compartments, where it exerts its effects on cellular function. It is found in the nucleus, where it forms aggregates with spermidine, putrescine, and phosphates to protect genomic DNA from nucleases . The compound’s polycationic nature allows it to interact with negatively charged molecules, stabilizing their structures and protecting them from damage .

準備方法

化学反応の分析

スペルミン四塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: スペルミンは、スペルミンオキシダーゼなどの酵素によって酸化され、スペルミジンと過酸化水素を生成します。

還元: スペルミンを含む還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: スペルミンは、特に求核剤と、そのポリアミン構造のために置換反応に関与できます。

一般的な試薬と条件: 過酸化水素やスペルミンオキシダーゼなどの酵素は、これらの反応で一般的に使用されます。条件は、通常、生理的pHと温度を伴います。

主要な生成物: これらの反応から生成される主要な生成物には、スペルミジン、過酸化水素、さまざまな置換されたポリアミンが含まれます

類似化合物との比較

Spermine tetrahydrochloride can be compared with other polyamines such as:

Spermidine: Similar to spermine, spermidine is involved in cellular growth and differentiation but has a shorter polyamine chain.

Putrescine: This is a precursor to spermidine and spermine and is involved in the initial stages of polyamine biosynthesis.

1,4-Diaminobutane:

1,5-Diaminopentane: Another biogenic diamine with similar functions to putrescine

Spermine tetrahydrochloride is unique due to its longer polyamine chain and its specific roles in stabilizing nucleic acids and providing neuroprotection.

特性

IUPAC Name |

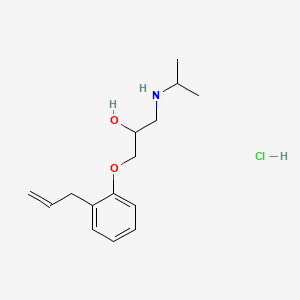

N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKUDAXZWHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059792 | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Spermine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-67-2 | |

| Record name | Spermine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-diazoniadodecamethylenediammonium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CI1570O48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)